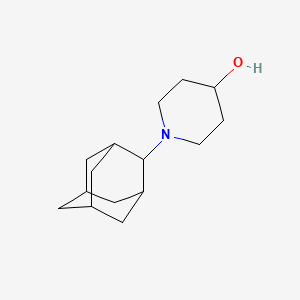
4-(4-bromophenyl)-1H-imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-1H-imidazole hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole, a heterocyclic organic compound that contains both nitrogen and carbon atoms in its ring structure. This compound is of particular interest due to its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-1H-imidazole hydrochloride involves its ability to inhibit protein kinase activity. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This inhibition of protein kinase activity can lead to a variety of downstream effects, including changes in cellular signaling pathways, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinase that is targeted. In general, inhibition of protein kinase activity can lead to changes in cellular signaling pathways, gene expression, and cell proliferation. This can have both positive and negative effects on various physiological processes, depending on the specific context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-bromophenyl)-1H-imidazole hydrochloride in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit a variety of protein kinases, making it a valuable tool for investigating the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential for off-target effects. Like all chemical compounds, this compound can interact with other molecules in the cell, leading to unintended effects.
Direcciones Futuras
There are many potential future directions for research on 4-(4-bromophenyl)-1H-imidazole hydrochloride. One area of interest is the development of more selective protein kinase inhibitors. While this compound is specific for certain protein kinases, it can also interact with other molecules in the cell, leading to off-target effects. Developing more selective inhibitors could help to overcome this limitation. Additionally, there is interest in using this compound in combination with other compounds to achieve synergistic effects. Finally, there is potential for using this compound in the development of new therapeutics for diseases such as cancer and inflammation.
Métodos De Síntesis
The synthesis of 4-(4-bromophenyl)-1H-imidazole hydrochloride can be achieved through a variety of methods. One of the most common approaches involves the reaction of 4-bromoaniline with imidazole in the presence of a suitable catalyst and solvent. This reaction typically yields a mixture of products, which can be separated and purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The unique properties of 4-(4-bromophenyl)-1H-imidazole hydrochloride make it a valuable tool for investigating various biochemical and physiological processes. One of the most significant applications of this compound is in the study of protein kinase inhibitors. Protein kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinases has been shown to have therapeutic potential in a variety of diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;/h1-6H,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACLTFBBGHQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161263.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5161278.png)
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)
![N,N-dicyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5161295.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161310.png)
![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)
![7-[(4-phenyl-1-piperazinyl)carbonyl]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B5161336.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)
